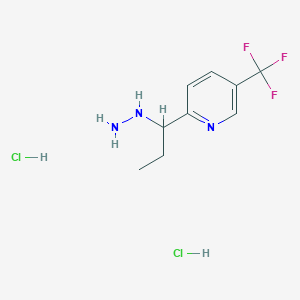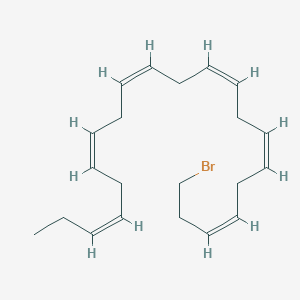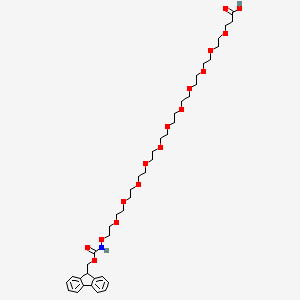![molecular formula C21H36N8O7 B13712976 2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elastatinal is a peptide produced by actinomycetes, specifically known for its ability to inhibit serine proteases, particularly elastase . Elastase is an enzyme that breaks down elastin, a key protein in connective tissues. Elastatinal’s inhibition of elastase makes it a valuable compound in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Elastatinal can be synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of elastatinal involves fermentation processes using actinomycetes. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate and purify elastatinal. The final product is obtained as a lyophilized powder .
Chemical Reactions Analysis
Types of Reactions: Elastatinal primarily undergoes inhibition reactions with elastase and other serine proteases. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions: The inhibition reaction involves the interaction of elastatinal with the active site of elastase. This interaction is facilitated by the aldehyde group present in elastatinal, which forms a covalent bond with the serine residue in the active site of elastase .
Major Products Formed: The primary product of the reaction between elastatinal and elastase is an inactive elastase-elastatinal complex, which prevents elastase from degrading elastin and other substrates .
Scientific Research Applications
Elastatinal has a wide range of applications in scientific research:
Chemistry: Used as a specific inhibitor in studies involving elastase and other serine proteases.
Biology: Helps in understanding the role of elastase in various biological processes, including tissue remodeling and inflammation.
Mechanism of Action
Elastatinal exerts its effects by specifically inhibiting elastase. The aldehyde group in elastatinal forms a covalent bond with the serine residue in the active site of elastase, leading to the formation of an inactive elastase-elastatinal complex. This inhibition prevents elastase from degrading elastin and other substrates, thereby protecting tissues from excessive degradation .
Comparison with Similar Compounds
Leupeptin: Another peptide inhibitor of serine proteases, but with a broader range of targets compared to elastatinal.
Aprotinin: A polypeptide that inhibits a variety of proteases, including trypsin and chymotrypsin, in addition to elastase.
Bestatin: An inhibitor of aminopeptidases, with some activity against elastase.
Uniqueness of Elastatinal: Elastatinal is unique in its high specificity for elastase compared to other serine protease inhibitors. This specificity makes it particularly valuable in studies and applications where selective inhibition of elastase is required .
Elastatinal’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C21H36N8O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[[2-[[5-amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36) |
InChI Key |
IJWCGVPEDDQUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)








![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)


